molecular formula C20H16ClN3S B2478578 (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-26-3

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2478578
CAS No.: 476676-26-3
M. Wt: 365.88
InChI Key: UWTBCOSXKDIOIM-VBKFSLOCSA-N
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Description

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.

    Substitution Reaction: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine group.

    Acrylonitrile Addition: The acrylonitrile moiety is added through a condensation reaction involving an aldehyde or ketone with a nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((3-bromophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-((3-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-2-14-6-8-15(9-7-14)19-13-25-20(24-19)16(11-22)12-23-18-5-3-4-17(21)10-18/h3-10,12-13,23H,2H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTBCOSXKDIOIM-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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